Cas no 63076-51-7 (Cyclopentylboronic acid)

Cyclopentylboronic acid (C5H9BO2) is a versatile boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its cyclopentyl moiety offers steric and electronic properties that enhance selectivity in forming carbon-carbon bonds, making it valuable for constructing complex molecular frameworks. The compound exhibits good stability under standard conditions and is compatible with a range of functional groups, facilitating its use in pharmaceutical and agrochemical applications. Its high purity and consistent reactivity ensure reliable performance in catalytic processes. Cyclopentylboronic acid is also employed in the synthesis of intermediates for bioactive compounds, underscoring its utility in medicinal chemistry and material science.
Cyclopentylboronic acid structure
Cyclopentylboronic acid structure
Product Name:Cyclopentylboronic acid
CAS No:63076-51-7
MF:C5H11BO2
MW:113.950641870499
MDL:MFCD01074541
CID:57979
PubChem ID:135726949
Update Time:2025-05-20

Cyclopentylboronic acid Chemical and Physical Properties

Names and Identifiers

    • Cyclopentylboronic acid
    • Cyclopentylboronic Acid (contains varying amounts of Anhydride)
    • Boronic acid,B-cyclopentyl
    • cyclopentaneboronic acid
    • Boronicacid, cyclopentyl- (9CI)
    • Boronic acid, cyclopentyl-
    • Cyclopentylboronic acid, 95%
    • Cyclopentylboronicacid
    • PubChem7792
    • (-)-Paclitaxel;Paclitaxel
    • Boronic acid, B-cyclopentyl-
    • CYLOPENTYL BORONIC ACID
    • Cyclopentylboronic acid, >=95%
    • VTTDFSNKIMAQTB-UHFFFAOYSA-N
    • RP08314
    • AB08034
    • C2400G1
    • LS11157
    • SY023521
    • EN300-115787
    • A8709
    • DTXSID80370218
    • FT-0624271
    • AC-9536
    • 63076-51-7
    • GS-6308
    • F0001-1713
    • NCGC00249448-01
    • C2442
    • MFCD01074541
    • J-520183
    • AM80875
    • Z1147227731
    • AKOS009157823
    • SCHEMBL257594
    • HY-W000955
    • CS-W000955
    • DB-009650
    • MDL: MFCD01074541
    • Inchi: 1S/C5H11BO2/c7-6(8)5-3-1-2-4-5/h5,7-8H,1-4H2
    • InChI Key: VTTDFSNKIMAQTB-UHFFFAOYSA-N
    • SMILES: OB(C1CCCC1)O

Computed Properties

  • Exact Mass: 114.08500
  • Monoisotopic Mass: 114.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 68.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 40.5

Experimental Properties

  • Color/Form: White lens powder
  • Density: 1.03
  • Melting Point: 126 °C (dec.) (lit.)
  • Boiling Point: 235℃ at 760 mmHg
  • Flash Point: 95.9±22.6 °C
  • Refractive Index: 1.449
  • PSA: 40.46000
  • LogP: 0.40340
  • Solubility: Not determined

Cyclopentylboronic acid Security Information

Cyclopentylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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Cyclopentylboronic acid Related Literature

Additional information on Cyclopentylboronic acid

Cyclopentylboronic Acid (CAS No. 63076-51-7): A Versatile Compound in Modern Chemistry and Pharmaceutical Research

Cyclopentylboronic acid (CAS No. 63076-51-7) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its cyclopentyl and boronic acid functional groups, has gained considerable attention due to its unique properties and diverse applications. In this article, we will delve into the structure, synthesis, properties, and applications of cyclopentylboronic acid, highlighting its role in modern scientific advancements.

Structure and Synthesis

Cyclopentylboronic acid is a cyclic boronic acid with the molecular formula C5H9BO2. The compound features a five-membered cyclopentyl ring attached to a boronic acid group (B(OH)2). The synthesis of cyclopentylboronic acid can be achieved through various methods, including the hydroboration-oxidation of cyclopentene or the reaction of cyclopentylmagnesium bromide with trialkyl borates followed by hydrolysis. These synthetic routes are well-documented in the literature and have been optimized for high yields and purity.

Physical and Chemical Properties

Cyclopentylboronic acid is a white crystalline solid with a melting point of approximately 105°C. It is soluble in water and polar organic solvents such as methanol and ethanol. The compound exhibits weak acidity due to the presence of the boronic acid group, which can form stable complexes with various Lewis bases. This property makes cyclopentylboronic acid an excellent ligand in coordination chemistry and catalysis.

Applications in Organic Synthesis

Cyclopentylboronic acid has found extensive use in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. In these reactions, cyclopentylboronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This coupling reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science applications.

Cyclopentylboronic acid is also utilized as a building block for the synthesis of more complex boron-containing compounds. For example, it can be converted into cyclopentylboronate esters, which are valuable intermediates in the preparation of boron-containing polymers and materials with unique properties.

Pharmaceutical Applications

In the pharmaceutical industry, cyclopentylboronic acid has shown promise as a key intermediate in the synthesis of various drugs. Its ability to form stable complexes with metal ions makes it useful in metal-based drug delivery systems. Additionally, the compound's reactivity and functional group versatility allow for the design and synthesis of novel drug candidates with improved pharmacological properties.

Recent studies have explored the use of boron-containing compounds, including cyclopentylboronic acid, in cancer therapy. Boron neutron capture therapy (BNCT) is an experimental treatment that involves administering boron-containing drugs to cancer cells followed by irradiation with low-energy neutrons. The boron atoms capture neutrons and undergo nuclear fission, releasing alpha particles that selectively destroy cancer cells while minimizing damage to healthy tissue. While still in early stages, this approach holds potential for treating certain types of cancer that are resistant to conventional therapies.

Safety and Handling

Cyclopentylboronic acid should be handled with care due to its reactivity with air and moisture. It is recommended to store the compound under an inert atmosphere such as nitrogen or argon to prevent degradation. Proper personal protective equipment (PPE) should be worn when handling this compound to avoid skin contact and inhalation.

In conclusion, cyclopentylboronic acid (CAS No. 63076-51-7) is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and materials science. Its unique chemical properties make it an essential reagent in modern chemistry laboratories. As research continues to advance, we can expect to see new and innovative uses for this important compound.

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